molecular formula C16H11ClN4O3 B2486380 N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321534-57-0

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No.: B2486380
CAS No.: 321534-57-0
M. Wt: 342.74
InChI Key: HBDDACULCCXCBS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a nitro group, and a pyrazolyl group attached to a benzenecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 4-chlorophenylbenzene to introduce the nitro group.

    Pyrazole Formation: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro and pyrazole groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenesulfonamide
  • N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide

Uniqueness

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxamide group, in particular, differentiates it from similar compounds and influences its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-chlorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c17-12-3-5-13(6-4-12)19-16(22)11-2-7-14(15(10-11)21(23)24)20-9-1-8-18-20/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDDACULCCXCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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